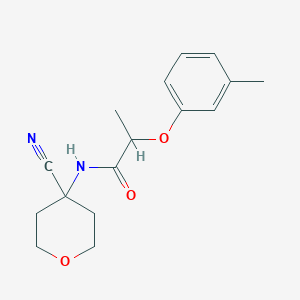
N-(4-Cyanooxan-4-YL)-2-(3-methylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Cyanooxan-4-YL)-2-(3-methylphenoxy)propanamide is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-Cyanooxan-4-YL)-2-(3-methylphenoxy)propanamide is a compound with the molecular formula C16H20N2O3 and a molecular weight of 288.347 g/mol. This compound has garnered interest in various biological research contexts due to its potential pharmacological properties. Below, we explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound can be attributed to its structural features, which may influence various biological pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential in inhibiting specific enzymes related to metabolic pathways. For instance, the presence of the cyano group may facilitate interactions with active sites of target enzymes.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that this compound might exhibit similar properties.
Research Findings
Recent studies have focused on the compound's efficacy against certain biological targets. For example:
- Antifungal Activity : Research indicates that compounds in the same class as this compound may inhibit fungal growth by targeting succinate dehydrogenase (SDH), an essential enzyme in cellular respiration .
- Anti-inflammatory Effects : Related compounds have shown promise in reducing inflammation through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory responses .
Case Study 1: Antifungal Efficacy
A study evaluated various propanamide derivatives for their antifungal activities against several phytopathogenic fungi. The results indicated that specific structural modifications enhanced antifungal potency. For instance, compounds with a similar backbone to this compound exhibited significant inhibitory effects against Rhizoctonia solani, with EC50 values lower than those of standard antifungal agents .
Case Study 2: Inhibition of COX Enzymes
In another investigation, derivatives resembling this compound were tested for their ability to inhibit COX enzymes. Results showed competitive inhibition patterns, with some compounds achieving IC50 values comparable to established anti-inflammatory drugs like indomethacin and celecoxib .
Data Table
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
| Compound | Activity | Target | EC50/IC50 Value |
|---|---|---|---|
| This compound | Antifungal | Rhizoctonia solani | TBD |
| Related Propanamide Derivative | Antifungal | Fusarium oxysporum | 0.034 mg/L |
| Naproxen-Sulfanilamide Conjugate | Anti-inflammatory | COX-1/COX-2 | 5.06 µM |
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-4-3-5-14(10-12)21-13(2)15(19)18-16(11-17)6-8-20-9-7-16/h3-5,10,13H,6-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWGDPMZYQVOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














